![molecular formula C13H14O B14299201 6-Ethoxy-5H-benzo[7]annulene CAS No. 112270-47-0](/img/structure/B14299201.png)
6-Ethoxy-5H-benzo[7]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5H-benzo7annulene is a chemical compound belonging to the benzoannulene family. This compound is characterized by its unique structure, which includes an ethoxy group attached to the benzoannulene core. Benzoannulenes are known for their aromatic properties and have been studied for various applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5H-benzo7annulene typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzoannulene core with an ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 6-Ethoxy-5H-benzo7annulene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzoannulene core can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of dihydro-6-ethoxy-5H-benzoannulene.
Substitution: Formation of various substituted benzoannulenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-5H-benzo7annulene has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a selective estrogen receptor degrader (SERD), which can be used in the treatment of hormone-dependent cancers such as breast cancer.
Materials Science: The aromatic properties of benzoannulenes make them suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5H-benzo7annulene as a selective estrogen receptor degrader involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of gene expression and cellular proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : This compound lacks the ethoxy group but shares the benzoannulene core structure.
- 6-Methoxy-5H-benzo7annulene : Similar to 6-Ethoxy-5H-benzo7annulene but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets.
Propriétés
Numéro CAS |
112270-47-0 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-ethoxy-5H-benzo[7]annulene |
InChI |
InChI=1S/C13H14O/c1-2-14-13-9-5-8-11-6-3-4-7-12(11)10-13/h3-9H,2,10H2,1H3 |
Clé InChI |
PNPKFWXUEWGNQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


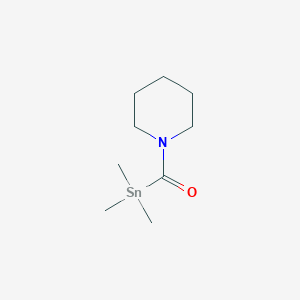

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
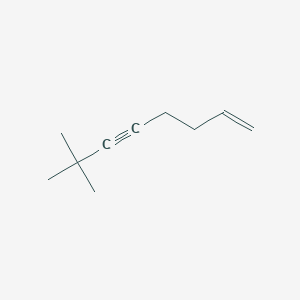
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
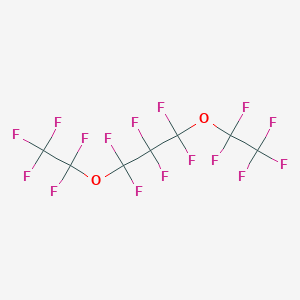
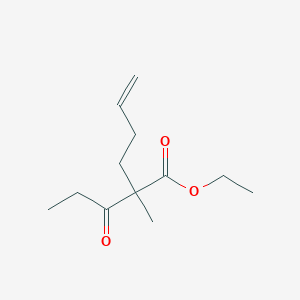
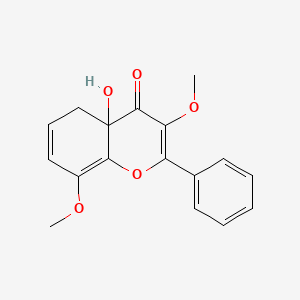

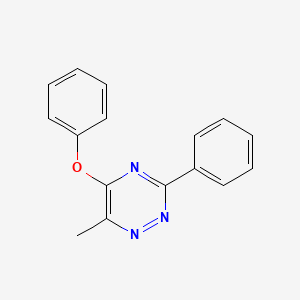
silane](/img/structure/B14299212.png)
